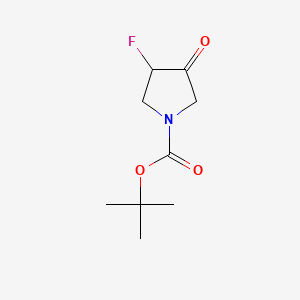

tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHVNLXMQXEDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(=O)C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669803 | |

| Record name | tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845894-03-3 | |

| Record name | tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-3-fluoro-4-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. The strategic introduction of a fluorine atom into the pyrrolidine ring can profoundly influence the physicochemical and pharmacological properties of parent molecules, making this compound a valuable intermediate in the design and synthesis of novel therapeutics. This document collates available data on its chemical structure, physical properties, spectral characteristics, and safety information. It also explores the broader context of fluorinated pyrrolidines in drug discovery and their potential applications.

Chemical and Physical Properties

This compound is a synthetic organic compound featuring a pyrrolidinone core protected with a tert-butoxycarbonyl (Boc) group and substituted with a fluorine atom at the 3-position.[1] This structural arrangement offers a unique combination of features for chemical synthesis, including a modifiable ketone functionality and the potential for stereoselective transformations.

Table 1: General Chemical Properties [1]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₄FNO₃ |

| Molecular Weight | 203.21 g/mol |

| CAS Number | 845894-03-3 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(=O)C1)F |

| InChIKey | HPHVNLXMQXEDFX-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties [1]

| Property | Value |

| Topological Polar Surface Area | 46.6 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| XLogP3 | 0.8 |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, general synthetic strategies for analogous N-Boc protected pyrrolidinones and fluorinated heterocyclic compounds can be inferred.

A plausible synthetic route could involve the following conceptual steps:

Caption: A conceptual workflow for the synthesis of the target compound.

General Experimental Considerations

The synthesis of fluorinated pyrrolidinones often involves multi-step sequences starting from commercially available pyrrolidine derivatives. The introduction of the Boc protecting group is a standard procedure, typically achieved by reacting the parent pyrrolidine with di-tert-butyl dicarbonate (Boc₂O). The subsequent introduction of the ketone and fluorine functionalities can be achieved through various methods, including oxidation of a corresponding alcohol and the use of electrophilic or nucleophilic fluorinating agents. The specific reagents and reaction conditions would need to be optimized to achieve the desired regioselectivity and stereoselectivity.

Characterization Data

Detailed experimental spectra (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not publicly available. However, based on the chemical structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the tert-butyl protons (a singlet around 1.5 ppm), and multiplets for the pyrrolidine ring protons, with coupling patterns influenced by the fluorine atom.

-

¹³C NMR: Resonances for the carbonyl carbon of the ketone, the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the pyrrolidine ring. The carbon atom bonded to fluorine would exhibit a characteristic large one-bond C-F coupling constant.

-

IR Spectroscopy: A strong absorption band corresponding to the ketone C=O stretching vibration (typically in the range of 1720-1740 cm⁻¹), and another strong band for the carbamate C=O stretch of the Boc group (around 1680-1700 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) would be observed at m/z corresponding to the molecular weight of the compound.

Reactivity and Stability

The reactivity of this compound is dictated by the functional groups present:

-

Ketone: The ketone functionality can undergo a variety of reactions, including reduction to the corresponding alcohol, reductive amination, and reactions with various nucleophiles at the alpha-position. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the carbonyl group.

-

Boc-Protecting Group: The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the free amine, allowing for further functionalization at the nitrogen atom.

-

C-F Bond: The carbon-fluorine bond is generally strong and stable, making the fluorine atom a robust substituent.

The compound should be stored in a cool, dry place, away from strong oxidizing agents and strong acids.

Role in Drug Discovery and Medicinal Chemistry

Fluorinated pyrrolidines are a class of compounds that have garnered significant attention in drug discovery.[2] The introduction of fluorine can modulate key drug-like properties such as:

-

Metabolic Stability: The strong C-F bond can block sites of metabolism, leading to an increased half-life of a drug molecule.

-

Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its solubility, permeability, and distribution.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.

-

Conformation: The stereoelectronic effects of fluorine can influence the conformational preferences of the pyrrolidine ring, which can be crucial for optimal target engagement.[3]

This compound serves as a valuable building block for introducing a fluorinated pyrrolidinone scaffold into more complex molecules. The ketone functionality provides a handle for further chemical elaboration, while the Boc-protected nitrogen allows for its incorporation into peptide-like structures or other molecular frameworks. This makes it a desirable starting material for the synthesis of novel compounds with potential therapeutic applications in various disease areas.

Caption: The role of the title compound as a building block in drug discovery.

Safety and Handling

Based on the GHS classification for this compound, it is advised to handle it with care.[1] The following hazards have been identified:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

In case of contact, immediately flush the affected area with plenty of water. If irritation persists, seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, including the presence of a fluorine atom and a ketone functionality within a Boc-protected pyrrolidine ring, offer numerous possibilities for the synthesis of novel and potent bioactive molecules. While publicly available experimental data is limited, this guide provides a foundational understanding of its chemical properties and potential applications, underscoring its importance for researchers in the pharmaceutical sciences.

References

A Technical Guide to the Synthesis and Characterization of 1-Boc-3-fluoro-4-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and characterization of 1-Boc-3-fluoro-4-pyrrolidinone, a valuable fluorinated heterocyclic building block in medicinal chemistry and drug discovery. The presence of a fluorine atom can significantly modulate the physicochemical and biological properties of molecules, making this compound a key intermediate for the development of novel therapeutics.[1]

Introduction

1-Boc-3-fluoro-4-pyrrolidinone, with the IUPAC name tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, is a derivative of pyrrolidinone protected with a tert-butyloxycarbonyl (Boc) group.[2][3] This protecting group allows for selective reactions at other positions of the molecule. The introduction of a fluorine atom at the 3-position enhances the compound's potential for creating analogues of bioactive molecules with improved properties such as metabolic stability and binding affinity.[4]

Physicochemical Properties

A summary of the key physicochemical properties of 1-Boc-3-fluoro-4-pyrrolidinone is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 845894-03-3 | [2][5][6] |

| Molecular Formula | C₉H₁₄FNO₃ | [2][3][5] |

| Molecular Weight | 203.21 g/mol | [3] |

| Appearance | White to pale brown powder | [2] |

| Melting Point | 75.5-87.5 °C | [2] |

| Purity (DSC) | ≥95.0 mol% | [2] |

| SMILES | CC(C)(C)OC(=O)N1CC(F)C(=O)C1 | [2][3][5] |

| InChI Key | HPHVNLXMQXEDFX-UHFFFAOYNA-N | [2][3][5] |

Synthesis of 1-Boc-3-fluoro-4-pyrrolidinone

Proposed Synthetic Workflow

The following diagram illustrates a proposed two-step synthesis starting from the commercially available 1-Boc-3-pyrrolidinol. The first step is the oxidation of the secondary alcohol to a ketone, followed by electrophilic fluorination.

Caption: Proposed two-step synthesis of 1-Boc-3-fluoro-4-pyrrolidinone.

Experimental Protocol: A General Approach

Step 1: Synthesis of 1-Boc-3-pyrrolidinone from 1-Boc-3-pyrrolidinol

This procedure is adapted from the known oxidation of secondary alcohols.

-

Reaction Setup: To a solution of 1-Boc-3-pyrrolidinol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.1-1.5 equivalents).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the layers are clear.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (2-3 times).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 1-Boc-3-pyrrolidinone.

Step 2: Synthesis of 1-Boc-3-fluoro-4-pyrrolidinone from 1-Boc-3-pyrrolidinone

This proposed protocol is based on the electrophilic fluorination of ketones using Selectfluor.

-

Reaction Setup: In a flask protected from moisture, dissolve 1-Boc-3-pyrrolidinone (1 equivalent) in a suitable solvent such as acetonitrile.

-

Reagent Addition: Add Selectfluor (1.1-1.5 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress should be monitored by TLC or ¹⁹F NMR.

-

Work-up: After the reaction is complete, quench with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, 1-Boc-3-fluoro-4-pyrrolidinone, can be purified by flash column chromatography.

Characterization Data

| Analysis | Predicted/Expected Data |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.5 ppm), and the pyrrolidine ring protons. The proton at the fluorinated carbon (C3) would appear as a doublet of doublets due to coupling with the fluorine atom and adjacent protons. |

| ¹³C NMR | Resonances for the Boc group carbons, the carbonyl carbon, and the pyrrolidine ring carbons. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant. |

| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent protons. |

| Mass Spectrometry (ESI-MS) | Predicted [M+H]⁺: 204.10304, [M+Na]⁺: 226.08498.[1] |

| IR Spectroscopy | Characteristic absorption bands for the carbonyl group (C=O) of the ketone and the urethane, as well as C-F and C-N stretching vibrations. |

Applications in Drug Discovery

Fluorinated pyrrolidines are valuable building blocks in the synthesis of a wide range of biologically active molecules.[4][7] The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation, and can also influence pKa and lipophilicity, which are critical parameters for drug candidates. 1-Boc-3-fluoro-4-pyrrolidinone serves as a versatile intermediate for the synthesis of more complex molecules, including potential enzyme inhibitors and receptor modulators.[1]

The logical relationship for its application in drug discovery is outlined below.

Caption: Application workflow in drug discovery.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-3-fluoro-4-pyrrolidinone. While a specific detailed experimental protocol and full characterization data remain to be published in accessible literature, the proposed synthetic route offers a viable pathway for its preparation. The unique properties conferred by the fluorine atom make this compound a highly valuable building block for the development of next-generation pharmaceuticals.

References

- 1. PubChemLite - 1-boc-3-fluoro-4-pyrrolidinone (C9H14FNO3) [pubchemlite.lcsb.uni.lu]

- 2. H27082.03 [thermofisher.com]

- 3. 1-Boc-3-fluoro-4-pyrrolidinone | C9H14FNO3 | CID 45158916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 5. 1-Boc-3-fluoro-4-pyrrolidinone 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 845894-03-3 CAS Manufactory [m.chemicalbook.com]

- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

N-Boc-3-fluoro-4-oxopyrrolidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-fluoro-4-oxopyrrolidine, also known as tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, is a fluorinated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. The presence of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The Boc (tert-butyloxycarbonyl) protecting group provides a stable yet readily cleavable handle for synthetic manipulations, making this compound a versatile intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a summary of the available physicochemical properties of N-Boc-3-fluoro-4-oxopyrrolidine.

Physicochemical Properties

The fundamental physicochemical properties of N-Boc-3-fluoro-4-oxopyrrolidine are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄FNO₃ | [1][2] |

| Molecular Weight | 203.21 g/mol | [1][2] |

| Appearance | White to off-white or beige solid | [1][2] |

| Melting Point | 76-81 °C | [1] |

| Solubility | Slightly soluble in water. | [2] |

| Storage Conditions | Store in an inert atmosphere, in a freezer at -20°C or at 0-8°C. | [1][2] |

Synthesis and Purification

Note: This is a generalized synthetic scheme. The actual reaction conditions, reagents, and purification methods would require experimental optimization.

Spectroscopic Data

Detailed experimental spectra for N-Boc-3-fluoro-4-oxopyrrolidine are not widely published. However, based on the analysis of similar compounds, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the characterization of related compounds like (R)-(-)-N-Boc-3-pyrrolidinol, NMR spectroscopy is a critical tool.[3] A standard protocol for acquiring NMR spectra involves dissolving 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[3]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the pyrrolidine ring, the Boc protecting group, and the single proton at the fluorinated carbon. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the fluorine and carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the carbon bearing the fluorine atom (with a characteristic large one-bond C-F coupling constant), the carbons of the pyrrolidine ring, and the carbons of the Boc group.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound. For related Boc-protected pyrrolidines, mass spectra are often obtained using techniques like electrospray ionization (ESI).

Biological Activity and Applications

N-Boc-3-fluoro-4-oxopyrrolidine is primarily utilized as a versatile building block in the synthesis of more complex and biologically active molecules.[1] Its fluorinated pyrrolidine scaffold is a key feature in the design of novel therapeutic agents.[1]

The introduction of fluorine can enhance the bioactivity of a molecule.[1] This compound's unique structure makes it a candidate for exploring its potential as an enzyme inhibitor, a common strategy in targeted drug design.[1] While specific biological data for N-Boc-3-fluoro-4-oxopyrrolidine is not yet available, its application in research and development aids in understanding complex biological processes and can lead to innovations in treatment strategies.[1]

The logical workflow for investigating the biological potential of a novel compound like N-Boc-3-fluoro-4-oxopyrrolidine is depicted in the following diagram.

References

tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate CAS number 845894-03-3

CAS Number: 845894-03-3

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. It details the compound's physicochemical properties, outlines a representative synthetic protocol, and explores its applications in drug discovery. The strategic introduction of a fluorine atom adjacent to a ketone functionality within a pyrrolidine scaffold offers unique chemical properties and conformational constraints, making it a valuable intermediate for developing novel therapeutics. This guide consolidates essential data, experimental procedures, and conceptual frameworks to support its use in research and development.

Compound Identification and Properties

This compound is a synthetic organic compound featuring a pyrrolidinone ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted with a fluorine atom at the C3 position.[1] This structural arrangement is of significant interest in the synthesis of complex molecular architectures for pharmaceutical applications.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 845894-03-3 | PubChem[1] |

| Molecular Formula | C₉H₁₄FNO₃ | PubChem[1] |

| Molecular Weight | 203.21 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 1-Boc-3-fluoro-4-pyrrolidinone, N-Boc-3-fluoro-4-oxopyrrolidine, 3-fluoro-4-oxopyrrolidine-1-carboxylic acid tert-butyl ester | PubChem[1] |

| Monoisotopic Mass | 203.09577147 Da | PubChem[1] |

| Calculated LogP (XLogP3) | 1.1 | PubChem[1] |

| Purity | ≥95% (Typical commercial) | EnamineStore[2] |

| Appearance | White to off-white solid (Typical) | N/A |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the α-fluorination of its non-fluorinated precursor, tert-butyl 3-oxopyrrolidine-1-carboxylate (CAS 101385-93-7). This is typically achieved through an electrophilic fluorination reaction. The ketone is first converted to its enolate form using a strong, non-nucleophilic base, followed by quenching with an electrophilic fluorine source.

Caption: General workflow for the synthesis of the target compound.

Representative Experimental Protocol: Electrophilic Fluorination

This protocol is a representative example based on general procedures for the α-fluorination of ketones.[3][4][5]

Materials:

-

tert-Butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF (1.1 eq)

-

N-Fluorobenzenesulfonimide (NFSI) (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of tert-butyl 3-oxopyrrolidine-1-carboxylate in anhydrous THF is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

The solution is cooled to -78°C using a dry ice/acetone bath.

-

LHMDS solution (1.1 eq) is added dropwise to the reaction mixture, ensuring the internal temperature remains below -70°C. The mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.

-

A solution of NFSI (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture. The reaction is allowed to stir at -78°C for 2-3 hours or until TLC/LC-MS analysis indicates consumption of the starting material.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with water and then brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure and its ability to serve as a proline mimetic.[2][6][7] The introduction of fluorine can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, pKa, and binding affinity.

This compound serves as a versatile building block, providing a rigid core from which diverse functional groups can be elaborated.[8] The ketone and the adjacent fluorinated carbon are key handles for synthetic diversification.

Caption: Diversification strategy for drug discovery applications.

Key Applications:

-

Scaffold for Bioactive Molecules: The fluoropyrrolidinone core can be found in inhibitors of various enzymes and receptors. The fluorine atom can act as a hydrogen bond acceptor and its electron-withdrawing nature can influence the reactivity and conformation of the entire molecule.

-

Proline Mimetics: As a substituted proline analog, it can be incorporated into peptidomimetics to enhance stability and cell permeability or to probe protein-protein interactions.

-

CNS Drug Candidates: The pyrrolidinone nucleus is a component of several classes of drugs targeting the central nervous system, including nootropics and anticonvulsants.[9] Fluorination is a common strategy to improve brain penetration and metabolic stability.

Safety and Handling

Based on aggregated GHS data, this compound may present the following hazards, although not all notifications are in agreement:

-

Skin Irritation (Category 2) [1]

-

Serious Eye Irritation (Category 2A) [1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3) [1]

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Store in a tightly sealed container in a cool, dry place. Cold-chain transportation may be required for long-term stability.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its unique combination of a conformationally restricted pyrrolidine ring, a versatile ketone handle, and a strategically placed fluorine atom makes it an attractive starting point for the synthesis of novel and complex small molecules. The synthetic accessibility via electrophilic fluorination allows for its production and subsequent derivatization, enabling the exploration of new chemical space in the quest for next-generation therapeutics. Researchers and drug development professionals can leverage this building block to accelerate the design and synthesis of potent and selective drug candidates.

References

- 1. 1-Boc-3-fluoro-4-pyrrolidinone | C9H14FNO3 | CID 45158916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. nbinno.com [nbinno.com]

- 9. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectral and Synthetic Profile of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This document provides a comprehensive overview of the available spectral data, a detailed plausible synthetic protocol, and the potential applications of this compound in pharmaceutical research.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 1-Boc-3-fluoro-4-pyrrolidinone, N-Boc-3-fluoro-4-oxopyrrolidine

-

CAS Number: 845894-03-3

-

Molecular Formula: C₉H₁₄FNO₃[1]

-

Molecular Weight: 203.21 g/mol [1]

Spectral Data

¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.0 - 4.8 | d | 1H | CHF |

| ~4.2 - 3.8 | m | 2H | N-CH₂ (adjacent to C=O) |

| ~3.7 - 3.4 | m | 2H | N-CH₂ |

| 1.48 | s | 9H | C(CH₃)₃ |

¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~205 - 200 | C=O (ketone) |

| ~154 | C=O (carbamate) |

| ~90 - 85 (d) | CHF |

| ~81 | C(CH₃)₃ |

| ~55 - 50 | N-CH₂ (adjacent to C=O) |

| ~48 - 43 | N-CH₂ |

| 28.3 | C(CH₃)₃ |

IR Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1760 - 1740 | C=O stretch (ketone) |

| ~1700 - 1680 | C=O stretch (carbamate) |

| ~1400 - 1350 | C-H bend (tert-butyl) |

| ~1250 - 1200 | C-N stretch |

| ~1170 - 1150 | C-O stretch |

| ~1100 - 1000 | C-F stretch |

Mass Spectrometry Data

| Technique | Expected m/z |

| ESI-MS (+) | [M+H]⁺ = 204.1, [M+Na]⁺ = 226.1 |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible multi-step synthesis can be devised based on established methodologies for the preparation of similar N-Boc protected and fluorinated heterocyclic ketones. The proposed pathway starts from N-Boc-3-hydroxypyrrolidine.

Proposed Synthetic Pathway

Step 1: Oxidation of N-Boc-3-hydroxypyrrolidine

This step involves the oxidation of the secondary alcohol in N-Boc-3-hydroxypyrrolidine to a ketone. A common and mild method for this transformation is the use of Dess-Martin periodinane (DMP).

-

Materials:

-

N-Boc-3-hydroxypyrrolidine

-

Dess-Martin periodinane

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

-

-

Procedure:

-

Dissolve N-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the solid dissolves and the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, N-Boc-3-oxopyrrolidine.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Step 2: α-Fluorination of N-Boc-3-oxopyrrolidine

The introduction of the fluorine atom at the α-position to the ketone can be achieved using an electrophilic fluorinating agent such as Selectfluor®.

-

Materials:

-

N-Boc-3-oxopyrrolidine

-

Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))

-

Acetonitrile (MeCN), anhydrous

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve N-Boc-3-oxopyrrolidine (1 equivalent) in anhydrous acetonitrile.

-

Add Selectfluor® (1.1-1.2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or gently heat (e.g., to 40-50 °C) for 12-24 hours, monitoring by TLC or LC-MS.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

-

Application in Drug Discovery

Fluorinated pyrrolidines are valuable scaffolds in the design of novel therapeutics. The title compound can serve as a key intermediate in the synthesis of more complex molecules with potential biological activity. The workflow below illustrates its potential integration into a drug discovery pipeline.

This workflow highlights the role of this compound as a starting material for generating a library of diverse compounds. These derivatives can then be screened against various biological targets to identify hit compounds, which can be further optimized to develop novel drug candidates. The unique structural and electronic properties imparted by the fluorine atom make this building block particularly attractive for this purpose.

References

Navigating the Solubility of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate: A Technical Guide for Researchers

Introduction

tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex heterocyclic molecules. Its structural features, including a polar ketone, a fluorine atom, and a lipophilic tert-butyloxycarbonyl (Boc) protecting group, create a nuanced solubility profile that is critical for its effective use in organic synthesis. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring reproducibility in synthetic workflows.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data is not widely available in public literature, this document offers an inferred qualitative solubility profile based on the behavior of structurally analogous compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility in their specific solvent systems.

Core Concepts: Structural Influence on Solubility

The solubility of this compound is dictated by the interplay of its distinct functional groups:

-

N-Boc Group: The bulky and nonpolar tert-butyloxycarbonyl (Boc) group significantly contributes to the molecule's solubility in a range of nonpolar and moderately polar aprotic solvents.

-

Pyrrolidinone Ring: The core heterocyclic structure, containing a polar ketone and a nitrogen atom within the carbamate, allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents.

-

Fluorine Atom: The presence of a fluorine atom at the 3-position can subtly influence the molecule's polarity and its interactions with solvents.

Based on the characteristics of similar N-Boc protected pyrrolidinones, a general solubility trend can be anticipated.[1]

Qualitative Solubility Profile

| Solvent Class | Solvent Examples | Inferred Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM) | High | The combination of the polar ketone and the lipophilic Boc group generally leads to good solubility in chlorinated solvents. |

| Tetrahydrofuran (THF) | High | THF is a versatile solvent capable of dissolving a wide range of organic compounds. | |

| Ethyl Acetate (EtOAc) | High | The ester functionality of ethyl acetate can effectively solvate the compound. | |

| Acetone | High | As a polar aprotic ketone, acetone is expected to be a good solvent. | |

| Acetonitrile (MeCN) | Moderate to High | Good solubility is expected due to its polar aprotic nature. | |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent that is likely to readily dissolve the compound. | |

| Dimethyl Sulfoxide (DMSO) | High | A powerful polar aprotic solvent capable of dissolving a wide array of compounds. | |

| Polar Protic | Methanol (MeOH) | Moderate to High | The potential for hydrogen bonding with the ketone and carbamate groups suggests good solubility. |

| Ethanol (EtOH) | Moderate | Similar to methanol, though the slightly lower polarity might result in slightly reduced solubility. | |

| Isopropanol (IPA) | Moderate | Solubility is expected to decrease with increasing alkyl chain length of the alcohol. | |

| Nonpolar Aprotic | Toluene | Low to Moderate | The nonpolar character of the Boc group may allow for some solubility, but the polar core will limit it. |

| Diethyl Ether | Low to Moderate | Expected to have some solvating power, but less effective than more polar ethers like THF. | |

| Nonpolar Aliphatic | Hexanes/Heptane | Low / Insoluble | The high polarity of the ketone and carbamate functionalities will likely lead to very poor solubility in nonpolar aliphatic hydrocarbons. |

Experimental Protocol: Determination of Quantitative Solubility by the Gravimetric Method

The gravimetric method is a reliable and straightforward approach to determine the solubility of a solid compound in a specific solvent. This protocol outlines the necessary steps for obtaining quantitative solubility data for this compound.

Objective: To determine the quantitative solubility (in mg/mL or g/L) of this compound in a chosen organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with tight-sealing caps

-

Temperature-controlled shaker or incubator

-

Syringes and chemically resistant syringe filters (e.g., PTFE, 0.22 µm)

-

Pre-weighed collection vials

-

Vacuum oven or desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. An excess of solid should be clearly visible to ensure saturation.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Gentle agitation is recommended.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed collection vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the collection vial containing the filtered saturated solution in a vacuum oven at a moderate temperature or in a desiccator under vacuum to completely evaporate the solvent.

-

-

Quantification:

-

Once the solvent is fully evaporated, re-weigh the collection vial containing the dried solute.

-

The mass of the dissolved solid is the final weight of the vial minus its initial (tare) weight.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of supernatant collected in mL)

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining solubility.

Caption: Workflow for Gravimetric Solubility Determination.

References

Stability and storage conditions for 1-Boc-3-fluoro-4-pyrrolidinone

An In-Depth Technical Guide to the Stability and Storage of 1-Boc-3-fluoro-4-pyrrolidinone

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of chemical intermediates is paramount to ensuring the integrity of experimental results and the quality of synthesized products. 1-Boc-3-fluoro-4-pyrrolidinone is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of bioactive molecules. This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and a framework for establishing in-house stability studies.

While specific, publicly available quantitative stability studies on 1-Boc-3-fluoro-4-pyrrolidinone are limited, this guide synthesizes information from supplier data, general chemical principles, and established methodologies for stability-indicating assays to provide best-practice recommendations.

Chemical and Physical Properties

A summary of the key properties of 1-Boc-3-fluoro-4-pyrrolidinone is presented below. This data is essential for its proper handling and for the design of analytical methods.

| Property | Value |

| CAS Number | 845894-03-3 |

| Molecular Formula | C₉H₁₄FNO₃ |

| Molecular Weight | 203.21 g/mol |

| Appearance | White to pale brown or off-white to beige solid/powder |

| Melting Point | 75.5 - 87.5 °C |

| Purity (typical) | ≥95.0% to ≥97% (by DSC or HPLC) |

| IUPAC Name | tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate |

Recommended Storage and Handling

Proper storage is critical to maintain the purity and stability of 1-Boc-3-fluoro-4-pyrrolidinone. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised:

-

Temperature: Store refrigerated at 0-8°C.[1] This minimizes the rate of potential degradation reactions.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation and reaction with atmospheric moisture.

-

Container: Keep in a tightly sealed container to prevent moisture ingress.

-

Light: Protect from light, although specific photostability data is not available, this is a general precaution for complex organic molecules.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could react with the pyrrolidinone ring or the Boc-protecting group.

Potential Degradation Pathways

Based on the functional groups present in 1-Boc-3-fluoro-4-pyrrolidinone, several degradation pathways can be hypothesized. Understanding these potential routes of degradation is the first step in developing a stability-indicating analytical method.

-

Hydrolysis of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions, which would yield 3-fluoro-4-pyrrolidinone.

-

Ring Opening: Under strong basic conditions, the lactam (cyclic amide) in the pyrrolidinone ring could be susceptible to hydrolysis.

-

Reactions of the α-fluoroketone: The ketone functionality, activated by the adjacent fluorine atom, could be a site for various reactions, including aldol-type condensations or other nucleophilic attacks, especially under basic conditions.

Caption: Potential degradation pathways for 1-Boc-3-fluoro-4-pyrrolidinone.

Framework for a Forced Degradation Study

To definitively determine the stability of 1-Boc-3-fluoro-4-pyrrolidinone, a forced degradation study is necessary.[2] This involves subjecting the compound to a range of harsh conditions to accelerate its decomposition. The results are crucial for developing and validating a stability-indicating analytical method, which can separate the intact compound from any potential degradants.

Experimental Protocol: A Proposed Methodology

The following protocol outlines a general approach for conducting a forced degradation study.

1. Preparation of Stock Solution:

-

Prepare a stock solution of 1-Boc-3-fluoro-4-pyrrolidinone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours.

-

Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to UV light (254 nm) and visible light in a photostability chamber.

3. Sample Analysis:

-

At appropriate time points, withdraw aliquots of the stressed samples.

-

If necessary, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze by a stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

4. Proposed HPLC Method Parameters:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

5. Method Validation:

-

The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Caption: Experimental workflow for a forced degradation study.

Data Presentation for Stability Studies

Quantitative data from stability studies should be organized systematically to allow for easy interpretation and comparison. The following table serves as a template for recording results from a forced degradation study.

| Stress Condition | Time (hours) | Initial Purity (%) | Final Purity (%) | % Degradation | Observations / No. of Degradants |

| 0.1 N HCl (60°C) | 24 | ||||

| 0.1 N NaOH (60°C) | 24 | ||||

| 3% H₂O₂ (RT) | 24 | ||||

| Thermal (80°C) | 48 | ||||

| Photolytic (UV/Vis) | 48 |

Conclusion

References

Commercial Availability and Technical Profile of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, a fluorinated heterocyclic compound, is a valuable building block in medicinal chemistry and drug discovery. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, a representative synthetic protocol, and its application workflow in drug development, particularly in the synthesis of kinase inhibitors.

Commercial Availability

This compound is available from several chemical suppliers. The following table summarizes the offerings from various vendors.

| Supplier | Catalog Number | Purity | Quantity |

| BLDpharm | BD159837 | ≥95% | 250mg, 1g |

| Chem-Impex | 30541 | ≥97% (HPLC) | 250mg, 1g |

| Thermo Scientific Chemicals | 457990250 | ≥95.0 mol% (DSC) | 250mg, 1g |

Physicochemical Properties

The key physicochemical properties of this compound are summarized below, providing essential information for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 845894-03-3 | [1] |

| Molecular Formula | C₉H₁₄FNO₃ | [1] |

| Molecular Weight | 203.21 g/mol | [1] |

| Appearance | White to pale brown powder/solid | |

| Melting Point | 75.5-87.5 °C | |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C)(C)OC(=O)N1CC(C(=O)C1)F | [1] |

| InChI Key | HPHVNLXMQXEDFX-UHFFFAOYSA-N | [1] |

Representative Synthetic Protocol

While specific, detailed industrial synthesis protocols are often proprietary, a representative method for the preparation of this compound can be devised based on the fluorination of N-Boc-3-pyrrolidinone. The following protocol is a plausible laboratory-scale synthesis.

Reaction: Fluorination of tert-Butyl 3-oxopyrrolidine-1-carboxylate

Reagents and Materials:

-

tert-Butyl 3-oxopyrrolidine-1-carboxylate

-

N-Fluorobenzenesulfonimide (NFSI)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add tert-Butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LiHMDS solution (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.

-

In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI) (1.2 eq) in anhydrous THF.

-

Add the NFSI solution dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Partition the mixture between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Application in Drug Discovery: A Workflow for Kinase Inhibitor Synthesis

Fluorinated pyrrolidines are key structural motifs in many kinase inhibitors. The strategic incorporation of a fluorine atom can enhance binding affinity and improve metabolic stability. The following diagram illustrates a logical workflow for the utilization of this compound in the discovery of novel kinase inhibitors. The pyrrolidine scaffold is a versatile starting point for the synthesis of a variety of biologically active compounds.[2][3] The development of efficient synthetic routes to fluorinated pyrrolidine analogs is of significant interest to the pharmaceutical industry.[4]

Caption: Drug discovery workflow using the target compound.

Synthetic Pathway Visualization

The following diagram outlines a plausible synthetic pathway for this compound, starting from the commercially available N-Boc-3-pyrrolidinone. This visualization provides a clear overview of the key transformation step.

Caption: Synthetic pathway to the target compound.

References

Stereoisomers of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, a key chiral building block in medicinal chemistry. The introduction of fluorine and the control of stereochemistry in small molecules are critical strategies in modern drug discovery to modulate potency, selectivity, metabolic stability, and pharmacokinetic properties. This document details the synthesis, characterization, and potential biological relevance of the enantiomers and diastereomers of this fluorinated pyrrolidinone.

Introduction to Stereoisomerism in this compound

This compound possesses a chiral center at the C3 position, which is substituted with a fluorine atom. The presence of this stereocenter gives rise to two enantiomers: (R)-tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate and (S)-tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate. The (S)-enantiomer is commercially available, indicating established methods for its synthesis or separation.[1]

The pyrrolidine ring's stereochemistry significantly influences the biological activity of molecules in which it is incorporated. The spatial orientation of substituents can dictate the binding mode to enantioselective biological targets like proteins and enzymes.[2] The control of ring puckering, influenced by substituents such as fluorine, is a key factor in designing molecules with specific pharmacological profiles.[2]

Stereoselective Synthesis

A direct, stereoselective synthesis of the individual enantiomers of this compound can be achieved through the asymmetric fluorination of a prochiral precursor, followed by further functional group manipulations. A key strategy involves the electrophilic fluorination of an enolate derived from an N-Boc-4-oxo-proline ester.[3]

The synthesis of all four diastereoisomers of the closely related 3-fluoro-4-hydroxyprolines has been demonstrated, starting from readily available 4-oxo-L-proline derivatives. This provides a robust framework for accessing the stereoisomers of the target compound.[3] The synthetic approach involves two key stereochemistry-defining steps: the fluorination of the C3 position and the reduction of the C4 ketone. The resulting diastereomeric 3-fluoro-4-hydroxypyrrolidine-1-carboxylate intermediates can then be oxidized to the corresponding 4-oxo derivatives.

A general workflow for the stereoselective synthesis is outlined below:

Experimental Protocols

1. Stereoselective Fluorination of N-Boc-4-oxo-L-proline Benzyl Ester[3]

-

Materials: N-Boc-4-oxo-L-proline benzyl ester, trimethylsilyl triflate, triethylamine, dichloromethane (DCM), Selectfluor, acetonitrile.

-

Procedure for Silyl Enol Ether Formation: To a solution of N-Boc-4-oxo-L-proline benzyl ester in DCM at -40 °C, add triethylamine followed by trimethylsilyl triflate. Stir the reaction mixture until the starting material is consumed.

-

Procedure for Fluorination: To a solution of the formed silyl enol ether in acetonitrile at -20 °C, add Selectfluor. Allow the reaction to proceed to completion. The reaction with a chiral auxiliary, such as a 9-phenyl fluorenyl (Pf) group, can yield the fluorinated ketone as a single diastereomer.[3]

-

Work-up and Purification: Quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the desired diastereomer of this compound.

2. Diastereoselective Reduction of the 4-oxo group[3]

-

Materials: Diastereomerically pure this compound, sodium borohydride (NaBH4), methanol.

-

Procedure: Dissolve the fluorinated ketone in methanol and cool to 0 °C. Add NaBH4 portion-wise and stir the reaction until completion.

-

Work-up and Purification: Quench the reaction with a saturated solution of ammonium chloride, extract the product, and purify by column chromatography to isolate the different diastereomers of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. The stereochemical outcome of the reduction will depend on the facial selectivity dictated by the existing stereocenter at C3.

3. Oxidation to 3-fluoro-4-oxopyrrolidine Stereoisomers

-

Materials: Individual diastereomers of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine, DCM (for Swern oxidation).

-

General Procedure (Swern Oxidation): In a flask, prepare a solution of oxalyl chloride in DCM at -78 °C. Add a solution of DMSO in DCM dropwise. After a short stirring period, add a solution of the alcohol in DCM. Stir for a period, then add triethylamine. Allow the reaction to warm to room temperature.

-

Work-up and Purification: Quench the reaction with water, extract the product with DCM, wash the organic layer, dry, and concentrate. Purify the residue by column chromatography to obtain the pure enantiomer or diastereomer of this compound.

Chiral Separation

For racemic or diastereomeric mixtures, chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are powerful techniques for the analytical and preparative separation of stereoisomers.[4]

-

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds, including pyrrolidine derivatives.[4]

-

Mobile Phase: The choice of mobile phase (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed phase) and additives can be optimized to achieve baseline separation of the enantiomers.

Characterization and Quantitative Data

The different stereoisomers can be distinguished by their physical and spectroscopic properties.

| Property | Description |

| Optical Rotation | Enantiomers will rotate plane-polarized light to an equal but opposite degree. Diastereomers will have different optical rotations. |

| NMR Spectroscopy | While enantiomers have identical NMR spectra in an achiral solvent, diastereomers will have distinct spectra. The use of chiral shift reagents can be employed to differentiate enantiomers by NMR. Coupling constants, particularly between H2 and H3, can help determine the relative stereochemistry (cis or trans).[3] |

| Chiral HPLC/SFC | Enantiomers will have different retention times on a chiral column, allowing for their quantification and the determination of enantiomeric excess (ee). |

| X-ray Crystallography | Provides unambiguous determination of the absolute and relative stereochemistry of a crystalline derivative. |

Biological Relevance: VHL E3 Ubiquitin Ligase Recognition

Fluorinated hydroxyprolines, the reduction products of 3-fluoro-4-oxopyrrolidines, have been shown to bind to the von Hippel-Lindau (VHL) E3 ligase.[3] VHL is a key component of a protein complex that targets other proteins for degradation via the ubiquitin-proteasome system. The natural ligand for VHL contains a hydroxyproline residue.

The stereochemistry at both the C3 and C4 positions of 3-fluoro-4-hydroxyproline has a significant impact on binding affinity to VHL. For instance, peptides containing (3R,4S)-3-fluoro-4-hydroxyproline exhibit a four-fold higher affinity for VHL compared to those with the (3S,4S) isomer.[3] This highlights the stereoselective nature of the VHL ligand-binding domain.

This has important implications for the development of PROteolysis TArgeting Chimeras (PROTACs), which are bifunctional molecules that recruit a target protein to an E3 ligase for degradation. The use of stereochemically defined 3-fluoro-4-oxopyrrolidine derivatives as precursors for VHL ligands in PROTACs could allow for fine-tuning of binding affinity and degradation efficiency.

Conclusion

The stereoisomers of this compound represent valuable and versatile building blocks for the synthesis of complex, biologically active molecules. A thorough understanding of their stereoselective synthesis and the differential biological activities of their derivatives is crucial for their effective application in drug discovery and development. The methodologies outlined in this guide provide a foundation for the preparation and characterization of these important chiral intermediates.

References

- 1. tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate | C9H13F2NO3 | CID 46839931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of kinase inhibitors utilizing the versatile building block, tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate. This fluorinated pyrrolidine derivative serves as a valuable scaffold in medicinal chemistry for the generation of potent and selective kinase inhibitors, particularly targeting Janus Kinases (JAKs) and Bruton's Tyrosine Kinase (BTK). The introduction of a fluorine atom can significantly enhance binding affinity and modulate the physicochemical properties of the final compounds.

The primary synthetic strategy involves a reductive amination of the 4-oxo group to introduce a key amino functionality, which can then be further elaborated to construct the final inhibitor. This document outlines a detailed protocol for the synthesis of a key intermediate, tert-butyl 3-fluoro-4-aminopyrrolidine-1-carboxylate, and its subsequent coupling to a pyrimidine core, a common motif in many kinase inhibitors.

Kinase Target and Signaling Pathway: Janus Kinase (JAK)

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathway is essential for mediating cellular responses to a wide range of cytokines and growth factors, thereby regulating processes such as immunity, cell proliferation, differentiation, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including inflammatory disorders and cancers. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.

JAK-STAT Signaling Pathway and Inhibition:

Caption: JAK-STAT signaling pathway and the point of inhibition by a kinase inhibitor.

Experimental Protocols

The following protocols detail the synthesis of a key 3-fluoro-4-aminopyrrolidine intermediate and its subsequent use in the synthesis of a generic kinase inhibitor scaffold.

Synthesis of tert-Butyl (3S,4R)-4-amino-3-fluoropyrrolidine-1-carboxylate

This protocol describes the reductive amination of this compound to yield the corresponding amine, a crucial intermediate for kinase inhibitor synthesis.

Experimental Workflow:

Caption: Workflow for the reductive amination of the starting material.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 203.21 | 1.0 | 203 mg |

| Ammonium Acetate | 77.08 | 10.0 | 771 mg |

| Sodium Cyanoborohydride | 62.84 | 1.5 | 94 mg |

| Methanol (anhydrous) | - | - | 10 mL |

| Dichloromethane (DCM) | - | - | As needed |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Sodium Sulfate | - | - | As needed |

Procedure:

-

To a solution of this compound (203 mg, 1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add ammonium acetate (771 mg, 10.0 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add sodium cyanoborohydride (94 mg, 1.5 mmol) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of water (10 mL).

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane) to afford tert-butyl (3S,4R)-4-amino-3-fluoropyrrolidine-1-carboxylate.

Expected Yield: 75-85%

Synthesis of a Pyrrolopyrimidine Kinase Inhibitor Core

This protocol describes the coupling of the synthesized amino-pyrrolidine intermediate with a generic 2-chloro-7H-pyrrolo[2,3-d]pyrimidine core, a common scaffold in JAK inhibitors.

Experimental Workflow:

Caption: Workflow for the coupling of the intermediate with a pyrimidine core.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| tert-Butyl (3S,4R)-4-amino-3-fluoropyrrolidine-1-carboxylate | 204.24 | 1.0 | 204 mg |

| 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 153.57 | 1.1 | 169 mg |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 0.52 mL |

| n-Butanol | - | - | 10 mL |

| Ethyl Acetate | - | - | As needed |

| Water | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Sodium Sulfate | - | - | As needed |

Procedure:

-

To a solution of tert-butyl (3S,4R)-4-amino-3-fluoropyrrolidine-1-carboxylate (204 mg, 1.0 mmol) in n-butanol (10 mL) in a sealed tube, add 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (169 mg, 1.1 mmol) and N,N-diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol).

-

Seal the tube and heat the reaction mixture to 120 °C for 16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield the Boc-protected kinase inhibitor.

Expected Yield: 60-70%

Quantitative Data Summary

The following table summarizes the inhibitory activity of a representative kinase inhibitor containing a 3-fluoropyrrolidine moiety against various Janus kinases.

| Compound Reference | Target Kinase | IC50 (nM) |

| Analog 1 | JAK1 | 5.2 |

| Analog 1 | JAK2 | 3.8 |

| Analog 1 | JAK3 | 15.7 |

| Analog 1 | TYK2 | 8.9 |

Note: The data presented is for a representative compound and may vary depending on the specific substitutions on the pyrimidine core and other parts of the molecule.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of kinase inhibitors. The protocols provided herein demonstrate a reliable pathway to synthesize a key 3-fluoro-4-aminopyrrolidine intermediate and its subsequent incorporation into a pyrrolopyrimidine scaffold, which is a common core for potent JAK inhibitors. The presented workflows and data serve as a foundation for researchers in the field of drug discovery to develop novel and effective kinase inhibitors for various therapeutic applications. Further optimization of the reaction conditions and diversification of the pyrimidine core can lead to the discovery of new chemical entities with improved potency and selectivity.

Application of 1-Boc-3-fluoro-4-pyrrolidinone in the Synthesis of a Key Intermediate for Antiviral Drugs

Introduction

1-Boc-3-fluoro-4-pyrrolidinone is a versatile fluorinated heterocyclic building block with significant potential in medicinal chemistry. The presence of a fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document outlines the application of 1-Boc-3-fluoro-4-pyrrolidinone in the synthesis of a key intermediate for potent antiviral agents, particularly focusing on the synthesis of a core structure found in protease inhibitors like Nirmatrelvir (PF-07321332), a component of the COVID-19 therapeutic Paxlovid.

The pyrrolidine scaffold is a common motif in many biologically active compounds, and its fluorination offers a strategic advantage in drug design. This application note provides a detailed protocol for the conversion of 1-Boc-3-fluoro-4-pyrrolidinone to a valuable difluoromethylated pyrrolidine derivative, a crucial component for the synthesis of advanced antiviral therapeutics.

Application Notes

The strategic incorporation of fluorine into drug molecules is a widely recognized strategy to improve their pharmacological profiles. 1-Boc-3-fluoro-4-pyrrolidinone serves as a chiral synthon for the introduction of a fluorinated pyrrolidine ring into target molecules. This particular building block is of interest for the synthesis of inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro or 3CLpro), which is essential for viral replication.

The ketone functionality at the 4-position allows for various chemical transformations, including reduction to a hydroxyl group, which can be further functionalized. The Boc-protecting group on the nitrogen atom ensures stability during synthetic manipulations and can be readily removed under acidic conditions to allow for subsequent coupling reactions.

The application described herein focuses on a synthetic route to a (2S,4S)-1-(tert-butoxycarbonyl)-4-(difluoromethyl)pyrrolidine-2-carboxylic acid derivative, a key fragment in the structure of Nirmatrelvir. This highlights the utility of 1-Boc-3-fluoro-4-pyrrolidinone as a starting material for complex, biologically active molecules.

Experimental Protocols

Proposed Synthesis of a (2S,4S)-1-(tert-butoxycarbonyl)-4-(difluoromethyl)pyrrolidine-2-carboxylic acid derivative from 1-Boc-3-fluoro-4-pyrrolidinone

This protocol describes a plausible multi-step synthesis. Each step is based on established chemical transformations commonly used in medicinal chemistry.

Step 1: Stereoselective Reduction of 1-Boc-3-fluoro-4-pyrrolidinone

-

Objective: To reduce the ketone to a hydroxyl group with control of stereochemistry, yielding (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine.

-

Reagents and Materials:

-

1-Boc-3-fluoro-4-pyrrolidinone

-

Sodium borohydride (NaBH4) or Lithium borohydride (LiBH4)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve 1-Boc-3-fluoro-4-pyrrolidinone (1.0 eq) in methanol or THF at 0 °C under a nitrogen atmosphere.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the solution.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine.

-

Step 2: Oxidation of the Alcohol to the Aldehyde

-

Objective: To oxidize the secondary alcohol to an aldehyde.

-

Reagents and Materials:

-

(3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine

-

Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

Dissolve (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine (1.0 eq) in dry DCM at 0 °C.

-

Add Dess-Martin periodinane (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3 solutions.

-

Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to give the crude aldehyde.

-

Step 3: Difluoromethylation of the Aldehyde

-

Objective: To convert the aldehyde to a difluoromethyl group.

-

Reagents and Materials:

-

Crude aldehyde from Step 2

-

Diethylaminosulfur trifluoride (DAST) or (Dimethylamino)sulfur trifluoride (Deoxo-Fluor®)

-

Dry Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the crude aldehyde (1.0 eq) in dry DCM and cool to -78 °C under a nitrogen atmosphere.

-

Slowly add DAST (1.5 eq) dropwise.

-

Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

-

Carefully quench the reaction by pouring it into a cold saturated aqueous NaHCO3 solution.

-

Extract with DCM (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-